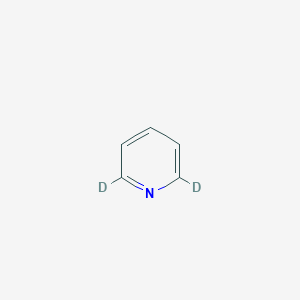

Pyridine-2,6-d2

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dideuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Pyridine-2,6-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of pyridine-2,6-d2, a deuterated isotopologue of pyridine valuable in mechanistic studies, as a tracer in metabolic research, and as an internal standard in analytical chemistry. This document details experimental protocols, presents quantitative data for comparison, and illustrates the core chemical pathways.

Synthesis of this compound

The targeted introduction of deuterium at the 2 and 6 positions of the pyridine ring is most commonly achieved through hydrogen-deuterium (H/D) exchange reactions. The protons at these α-positions are the most acidic on the pyridine ring, facilitating their exchange with deuterium from a deuterium source under specific conditions. The primary methods employed are high-temperature exchange with deuterium oxide (D₂O), base-catalyzed exchange, and metal-catalyzed exchange.

High-Temperature H/D Exchange in Neutral D₂O

A straightforward and direct method for the deuteration of pyridine is by heating it in neutral deuterium oxide (D₂O) at elevated temperatures.[1] This method leverages the increased kinetic energy to overcome the activation barrier for H/D exchange.

Reaction Principle:

The mechanism is believed to involve the formation of a pyridinium ion, which is then deprotonated by a deuteroxide ion (OD⁻), present from the autoionization of D₂O, to form an ylide intermediate. This intermediate is then deuterated by D₂O.[2]

Experimental Protocol:

A general procedure for the H/D exchange of pyridine in neutral D₂O at elevated temperatures is as follows:

-

A mixture of pyridine and a significant excess of deuterium oxide (D₂O) is placed in a sealed reaction vessel, typically a thick-walled glass tube or a stainless-steel Parr pressure vessel.

-

The vessel is securely sealed and heated to a temperature ranging from 200°C to 300°C for a specified duration, often 24 hours or more.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The deuterated pyridine is extracted from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation to yield the crude pyridine-dₓ product.

-

Purification is typically achieved by fractional distillation.

Quantitative Data:

The degree of deuteration is highly dependent on the reaction temperature and duration. Higher temperatures and longer reaction times generally lead to greater deuterium incorporation.

| Temperature (°C) | Duration (h) | % D at C2,6 | % D at C3,5 | % D at C4 | Reference |

| 200 | 24 | >95 | Low | Low | [1] |

| 250 | 24 | >98 | Moderate | Low | [1] |

Note: The table presents generalized data based on available literature. Specific yields and isotopic purities can vary based on the precise experimental setup.

Base-Catalyzed H/D Exchange

Base-catalyzed H/D exchange offers an alternative, often more efficient, route to deuteration at the 2 and 6 positions. This method can sometimes be performed under milder conditions than the high-temperature neutral exchange. One common strategy involves the formation of an N-aminopyridinium salt to further increase the acidity of the α-protons.[2]

Reaction Principle:

The base abstracts a proton from the 2 or 6 position to form a carbanion, which is then quenched by a deuterium source, typically D₂O. The activation of pyridine as an N-aminopyridinium salt enhances the acidity of the C2 and C6 protons, facilitating their removal by a weaker base.[2]

Experimental Protocol (via N-Aminopyridinium Salt):

-

Formation of the N-Aminopyridinium Salt: Pyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent to form the 1-aminopyridinium salt.

-

H/D Exchange: The 1-aminopyridinium salt is then dissolved in D₂O containing a base, such as potassium carbonate (K₂CO₃).

-

The mixture is stirred at a moderately elevated temperature (e.g., 80-100 °C) for a set period.

-

Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., HCl).

-

The aqueous solution is then treated with a reducing agent (e.g., sodium sulfite) to cleave the N-N bond and regenerate the deuterated pyridine.

-

The product is extracted with an organic solvent, dried, and purified as described in the previous method.

Quantitative Data:

| Base | Temperature (°C) | Duration (h) | Isotopic Purity at C2,6 (%) | Reference |

| K₂CO₃ | 90 | 12 | >98 | [2] |

Metal-Catalyzed H/D Exchange

Transition metal catalysts, particularly those based on iridium, have emerged as powerful tools for selective H/D exchange reactions on aromatic systems, including pyridine. These methods often proceed under milder conditions and can offer high regioselectivity for the ortho positions.[3]

Reaction Principle:

The iridium catalyst typically coordinates to the nitrogen atom of the pyridine ring, directing the C-H activation and subsequent H/D exchange to the ortho (2 and 6) positions. The deuterium source is often D₂O or deuterium gas (D₂).

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the iridium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand), pyridine, and the deuterium source (e.g., D₂O).

-

A co-solvent, such as THF or 1,4-dioxane, may be used to ensure homogeneity.

-

The reaction mixture is stirred at a specified temperature (often ranging from room temperature to 100 °C) for the required duration.

-

Upon completion, the reaction mixture is worked up by removing the catalyst, typically by filtration through a pad of silica gel or Celite.

-

The solvent is removed under reduced pressure, and the resulting crude deuterated pyridine is purified.

Quantitative Data:

High deuterium incorporation at the ortho positions of various pyridine derivatives has been reported with reaction times as low as 4 hours using iridium catalysts.[3] Specific quantitative data for the synthesis of this compound using this method would be dependent on the specific catalyst system and reaction conditions employed.

Purification of this compound

Purification of this compound is crucial to remove any unreacted starting material, partially deuterated species, and byproducts. The primary method for purification is fractional distillation.

Experimental Protocol for Fractional Distillation:

-

The crude deuterated pyridine is placed in a round-bottom flask equipped with a fractional distillation column (e.g., a Vigreux or packed column) and a distillation head with a condenser and receiving flask.

-

The apparatus is heated gently. Due to the small mass difference between pyridine and its deuterated isotopologues, a highly efficient distillation column is necessary to achieve good separation.

-

Fractions are collected at different temperature ranges. The boiling point of this compound is very close to that of non-deuterated pyridine (boiling point of pyridine: 115 °C).

-

The purity of the collected fractions is monitored by analytical techniques such as GC-MS or NMR spectroscopy.

Analysis of Isotopic Purity

The determination of the isotopic purity and the specific positions of deuterium incorporation is essential. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The absence or significant reduction in the intensity of the signals corresponding to the protons at the 2 and 6 positions in the ¹H NMR spectrum provides a direct measure of the degree of deuteration at these sites.[2]

-

Mass Spectrometry (GC-MS): Gas chromatography coupled with mass spectrometry can be used to separate the deuterated pyridine from any non-deuterated starting material and to determine the isotopic distribution by analyzing the mass-to-charge ratio of the molecular ions.[2]

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways for this compound.

Caption: Purification workflow for this compound.

References

- 1. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium-catalysed C-6 hydrogen isotope exchange of pyridines – ARCHIE-WeSt [archie-west.ac.uk]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of pyridine-2,6-d2 using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the synthesis of the deuterated compound, detailed experimental protocols for NMR data acquisition, and an in-depth analysis of the resulting spectra. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize isotopically labeled compounds in their work.

Introduction

This compound is a valuable isotopologue of pyridine, a fundamental heterocyclic aromatic compound found in numerous pharmaceuticals, agrochemicals, and natural products. The selective incorporation of deuterium at the 2 and 6 positions simplifies proton (¹H) NMR spectra by removing the signals and corresponding couplings of the α-protons. This simplification is highly advantageous for a variety of applications, including:

-

Mechanistic Studies: Tracking the fate of specific atoms in chemical reactions.

-

Spectroscopic Analysis: Simplifying complex spectra to aid in the assignment of other signals.

-

Metabolic Studies: Following the metabolic fate of pyridine-containing compounds in biological systems.

NMR spectroscopy is the primary analytical technique for confirming the structure and isotopic purity of this compound. This guide will detail the expected ¹H and ¹³C NMR spectral features of this molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a halogen-deuterium exchange reaction starting from a 2,6-dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine.

Experimental Protocol: Synthesis via Halogen-Deuterium Exchange

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,6-Dichloropyridine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6-dichloropyridine (1.0 g, 6.76 mmol) in D₂O (20 mL), add 10% Pd/C (100 mg) and anhydrous sodium carbonate (1.5 g, 14.15 mmol).

-

The reaction mixture is stirred under a deuterium gas atmosphere (or heated under reflux, depending on the specific literature procedure) for 24-48 hours. The progress of the reaction can be monitored by GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.

-

The aqueous solution is extracted with anhydrous diethyl ether (3 x 30 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield this compound.

-

The isotopic purity should be assessed by ¹H NMR spectroscopy.

NMR Spectroscopic Analysis

The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The deuteration at the 2 and 6 positions leads to distinct changes compared to the spectrum of unlabeled pyridine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simplified to an AB₂ spin system, where the proton at the 4-position (para) is the 'B' nucleus and the two equivalent protons at the 3 and 5-positions (meta) are the 'A' nuclei.

Expected Spectral Pattern:

-

H-4 (para): A triplet, due to coupling with the two equivalent H-3 and H-5 protons.

-

H-3/H-5 (meta): A doublet, due to coupling with the H-4 proton.

The absence of signals in the region typically associated with the α-protons of pyridine (around 8.5 ppm) is a key indicator of successful deuteration at the 2 and 6 positions.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show three signals corresponding to the three distinct carbon environments. The signals for the deuterated carbons (C-2 and C-6) will be significantly affected by the deuterium substitution. Due to the spin (I=1) of deuterium, the signals for C-2 and C-6 may appear as triplets (due to ¹J-C,D coupling) and will be shifted slightly upfield compared to their positions in unlabeled pyridine.

Expected Chemical Shifts (based on pyridine data): [2][3]

-

C-4 (para): ~136 ppm

-

C-3/C-5 (meta): ~124 ppm

-

C-2/C-6 (ortho): <150 ppm (with an observable upfield isotope shift and potential triplet splitting)

Quantitative NMR Data

The following tables summarize the expected quantitative NMR data for this compound, based on the analysis of its proton resonance spectrum.[1] For comparison, typical data for unlabeled pyridine is also provided.[4][5]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound and Pyridine

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| This compound | H-3, H-5 | ~7.0 | Doublet | ³J(H3,H4) = ~7.7 |

| H-4 | ~7.4 | Triplet | ³J(H4,H3) = ~7.7 | |

| Pyridine | H-2, H-6 | ~8.5 | Doublet of doublets | ³J(H2,H3) = 4.9, ⁴J(H2,H4) = 1.9, ⁵J(H2,H6) = 0.9 |

| H-3, H-5 | ~7.2 | Triplet of doublets | ³J(H3,H2) = 4.9, ³J(H3,H4) = 7.7, ⁴J(H3,H5) = 1.4 | |

| H-4 | ~7.6 | Triplet of triplets | ³J(H4,H3) = 7.7, ⁴J(H4,H2) = 1.9 |

Note: Chemical shifts are solvent-dependent and are reported here for chloroform-d.

Table 2: ¹³C NMR Chemical Shifts (δ) for Pyridine

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | 150 |

| C-3, C-5 | 124 |

| C-4 | 136 |

Note: The ¹³C chemical shifts for this compound are expected to be similar, with a slight upfield isotope shift for C-2 and C-6.

Experimental Protocols for NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument used.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm.

-

Temperature: 298 K.

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm.

-

Temperature: 298 K.

Visualizing the Elucidation Process

Graphviz diagrams can be used to visualize the workflow and logical relationships in the structural elucidation of this compound.

Caption: Experimental workflow for the synthesis and NMR analysis of this compound.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

Conclusion

The structural elucidation of this compound is readily achieved through a combination of synthesis and NMR spectroscopy. The deuteration at the 2 and 6 positions results in a simplified and predictable ¹H NMR spectrum, which serves as a clear confirmation of the isotopic labeling. The accompanying ¹³C NMR data further corroborates the structure. This guide provides the necessary theoretical background, experimental protocols, and data interpretation framework for researchers working with this and similar deuterated heterocyclic compounds.

References

Isotopic Labeling Strategies Using Deuterated Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies employing deuterated pyridines. The unique properties of deuterium-labeled compounds make them invaluable tools in a wide range of scientific disciplines, including drug discovery and development, metabolic research, and structural biology. This document details the synthesis of deuterated pyridines, their applications in mass spectrometry and NMR spectroscopy, and provides experimental protocols for their use in quantitative proteomics.

Introduction to Isotopic Labeling with Deuterated Pyridines

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. Deuterium (²H), a stable isotope of hydrogen, is an ideal label due to its non-radioactive nature and the significant mass difference compared to protium (¹H). This mass difference allows for the easy detection and quantification of deuterated molecules by mass spectrometry and can influence their properties in nuclear magnetic resonance (NMR) spectroscopy.

Pyridine and its derivatives are fundamental structural motifs in a vast number of pharmaceuticals and bioactive molecules.[1] Introducing deuterium into these molecules offers several advantages:

-

Metabolic Studies: Deuterated compounds can be used as tracers to elucidate metabolic pathways and study the pharmacokinetics of drugs (absorption, distribution, metabolism, and excretion - ADME). The kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can be exploited to increase a drug's metabolic stability and half-life.[2][3][4]

-

Quantitative Analysis: In techniques like mass spectrometry, deuterated compounds serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological matrices.

-

Structural Biology: Deuteration can simplify complex NMR spectra of proteins and other biomolecules, aiding in structure determination and the study of molecular interactions.[5][6]

Synthesis of Deuterated Pyridines

The synthesis of specifically deuterated pyridines is crucial for their application in isotopic labeling studies. Several methods have been developed, with a prominent strategy involving the use of Zincke imine intermediates. This approach allows for the late-stage introduction of deuterium into complex pyridine-containing molecules.[7][8]

A general strategy for the synthesis of deuterated and ¹⁵N-labeled pyridines is outlined below. The process involves the ring-opening of a pyridine to a Zincke imine, followed by deuteration and subsequent ring-closure.

Quantitative Data on Deuterated Pyridine Synthesis

The following tables summarize the yields and isotopic incorporation levels for the synthesis of various deuterated pyridines using the Zincke imine method. Data is adapted from McNally and co-workers.[7]

Table 1: Synthesis of d₂-¹⁵N-2-Phenylpyridine

| Step | Reagents and Conditions | Product | Yield (%) | % D Incorporation | % ¹⁵N Incorporation |

| 1. Ring Opening | 2-Phenylpyridine, Tf₂O, Dibenzylamine, Collidine | Zincke Imine (2a) | 85 | - | - |

| 2. Deuteration | 2a, AcOD, 50 °C, 24h | Deuterated Zincke Imine (d₂-2a) | - | 85 (d₂) | - |

| 3. Ring Closure | d₂-2a, ¹⁵NH₄Cl, NaOAc | d₂-¹⁵N-2-Phenylpyridine (d₂-3a) | 42 | >99 (d₂) | >98 |

Table 2: Synthesis of d₁-¹⁵N-3-Methoxypyridine

| Step | Reagents and Conditions | Product | Yield (%) | % D Incorporation | % ¹⁵N Incorporation |

| 1. Ring Opening | 3-Methoxypyridine, Tf₂O, Dibenzylamine, Collidine | Zincke Imine (2d) | 75 | - | - |

| 2. Deuteration | 2d, DCl, EtOD/DCE, 0 °C | Deuterated Zincke Imine (d₁-2d) | - | >99 (d₁) | - |

| 3. Ring Closure | d₁-2d, ¹⁵NH₄Cl, NaOAc | d₁-¹⁵N-3-Methoxypyridine (d₁-3m) | 68 | >99 (d₁) | >98 |

Experimental Protocols for Deuterated Pyridine Synthesis

Protocol 1: Synthesis of d₂-¹⁵N-2-Phenylpyridine (d₂-3a) [7]

-

Ring Opening to form Zincke Imine (2a): To a solution of 2-phenylpyridine (1.0 mmol) in ethyl acetate (5 mL) at -78 °C is added triflic anhydride (1.1 mmol). After stirring for 15 minutes, a solution of dibenzylamine (1.2 mmol) and 2,4,6-collidine (1.2 mmol) in ethyl acetate (5 mL) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then warmed to room temperature. The reaction mixture is washed with saturated aqueous CuSO₄ solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is precipitated from hexanes to yield the Zincke imine (2a).

-

Deuteration of Zincke Imine (d₂-2a): The Zincke imine (2a) (0.5 mmol) is dissolved in deuterated acetic acid (AcOD, 2 mL) and stirred at 50 °C for 24 hours. The solvent is removed under reduced pressure to yield the deuterated Zincke imine (d₂-2a).

-

Ring Closure to form d₂-¹⁵N-2-Phenylpyridine (d₂-3a): The deuterated Zincke imine (d₂-2a) (0.4 mmol) is dissolved in ethanol (4 mL). ¹⁵NH₄Cl (2.0 mmol) and NaOAc (2.0 mmol) are added, and the mixture is heated to 60 °C for 1 hour. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford d₂-¹⁵N-2-phenylpyridine (d₂-3a).

Applications in Quantitative Proteomics

Deuterated reagents are widely used for quantitative proteomics, a field that aims to quantify the abundance of proteins in a sample. One common technique is stable isotope labeling by amino acids in cell culture (SILAC), but chemical labeling methods using deuterated reagents offer an alternative for samples that are not amenable to metabolic labeling.

A general workflow for quantitative proteomics using a deuterated alkylating agent is depicted below. In this workflow, cysteine residues in proteins are alkylated with either a light (non-deuterated) or heavy (deuterated) vinylpyridine. The samples are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of a peptide (and thus the protein) in the two samples can be determined by comparing the peak intensities of the light and heavy labeled peptides.

Experimental Protocol for Protein Labeling with Vinylpyridine

This protocol is a general guideline for the alkylation of cysteine residues in proteins using vinylpyridine for quantitative proteomics.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

4-Vinylpyridine (light reagent)

-

4-Vinylpyridine-d₄ (heavy reagent)

-

Urea or Guanidine-HCl for denaturation

-

Trypsin for digestion

-

Formic acid for quenching and acidification

Protocol:

-

Protein Denaturation and Reduction:

-

Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37 °C for 1 hour to reduce disulfide bonds.

-

-

Alkylation:

-

For the "light" sample, add 4-vinylpyridine to a final concentration of 40 mM.

-

For the "heavy" sample, add 4-vinylpyridine-d₄ to a final concentration of 40 mM.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Quenching:

-

Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

-

Sample Combination and Digestion:

-

Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

-

Dilute the sample with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate at 37 °C overnight.

-

-

Sample Cleanup and LC-MS/MS Analysis:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

Analyze the sample by LC-MS/MS.

-

Applications in NMR Spectroscopy

Deuterated pyridines are valuable tools in NMR spectroscopy for studying protein-ligand interactions. The replacement of protons with deuterons in a pyridine-containing ligand can significantly simplify the ¹H NMR spectrum of the protein-ligand complex. This is because the broad signals from the abundant protons of the ligand are eliminated, allowing for the clearer observation of the protein's signals.

Furthermore, ²H NMR can be used to directly probe the binding of a deuterated pyridine ligand to a protein. Changes in the relaxation times and chemical shifts of the deuterium signals upon binding can provide information about the binding affinity, kinetics, and the environment of the ligand in the binding pocket.[9]

Table 3: NMR Relaxation Times of Free and Bound d₅-Pyridine [9]

| Species | T₁ (ms) | T₂ (ms) |

| Free d₅-pyridine | 1200 | 1000 |

| d₅-pyridine-heme octapeptide complex | 80 | 30 |

The significant decrease in both the spin-lattice (T₁) and spin-spin (T₂) relaxation times upon binding is indicative of the reduced mobility of the pyridine ligand when it is part of the larger complex.

Conclusion

Isotopic labeling strategies using deuterated pyridines provide a powerful and versatile toolkit for researchers in the life sciences and drug development. The ability to selectively introduce deuterium into these ubiquitous heterocyclic scaffolds enables detailed investigations into metabolic pathways, precise quantification of proteins and small molecules, and insightful studies of molecular interactions. The synthetic methodologies, particularly those allowing for late-stage deuteration, have made these valuable tools more accessible for a wide range of applications. As analytical techniques continue to advance in sensitivity and resolution, the utility of deuterated pyridines in cutting-edge research is expected to grow even further.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vibrational Spectra Analysis of Pyridine-2,6-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational spectra of Pyridine-2,6-d2, a deuterated isotopologue of pyridine. Isotopic substitution is a powerful technique in vibrational spectroscopy, as it induces frequency shifts that aid in the definitive assignment of vibrational modes. Understanding the vibrational characteristics of molecules like pyridine and its derivatives is crucial for applications ranging from fundamental chemical physics to materials science and drug development, where molecular interactions and conformations play a key role. This document details the theoretical background, experimental methodologies, and a complete assignment of the fundamental vibrational frequencies based on infrared and Raman spectroscopy.

Theoretical Background: Molecular Symmetry and Vibrational Modes

This compound, like its parent molecule pyridine, belongs to the C2v point group. This symmetry dictates the nature of its fundamental vibrations. The 27 fundamental modes of vibration are distributed among the symmetry species as follows: 10a₁ + 9b₁ + 3a₂ + 5b₂.[1]

-

Infrared (IR) Activity: The a₁, b₁, and b₂ modes are infrared active.

-

Raman (R) Activity: The a₁, b₁, a₂, and b₂ modes are all Raman active.

-

Polarization: In Raman spectroscopy, the a₁ modes give rise to polarized bands, while the b₁ and b₂ modes produce depolarized bands.[1]

Deuteration at the 2 and 6 positions primarily affects the vibrational modes involving the C-H bonds at these locations, leading to lower frequencies for C-D stretching, bending, and wagging modes compared to their C-H counterparts in undeuterated pyridine. This isotopic shift is instrumental in assigning these specific modes.

Experimental Protocols

The data presented herein is derived from classic studies employing both infrared and Raman spectroscopy. The methodologies used are outlined below.

a) Infrared (IR) Spectroscopy [1]

-

Instrumentation: A Perkin-Elmer model 21 spectrometer equipped with LiF, CaF₂, NaCl, KBr, and CsBr prisms was utilized to cover a broad spectral range.

-

Vapor-Phase Analysis:

-

A 1-meter cell was used for measurements in the 2-25 µm region.

-

A 10 cm cell was also employed for specific pressure conditions.

-

-

Solution-Phase Analysis:

-

Solvents: Carbon disulfide (CS₂) for the 400-1400 cm⁻¹ region and carbon tetrachloride (CCl₄) for the 1400-3700 cm⁻¹ region were used.

-

Concentration: Samples were prepared at a concentration of approximately 20 mg/cc.

-

Cell Pathlength: A 1 mm cell was used for these solution-based measurements.

-

b) Raman Spectroscopy [1]

-

Instrumentation: A three-prism glass spectrograph was used to acquire the Raman spectra.

-

Excitation Source: The λ 4358 Å line of a mercury arc was used as the excitation source.

-

Sample State: The Raman spectrum was obtained from the molecule in its liquid state.

-

Depolarization Ratios: Measurements of the depolarization ratios were conducted to aid in the assignment of symmetric (polarized) and asymmetric (depolarized) vibrational modes.

Vibrational Frequency Assignments

The following table summarizes the observed fundamental vibrational frequencies for this compound from infrared and Raman spectra. The assignments are based on the C2v point group symmetry and are consistent with the expected shifts upon deuteration.

| Symmetry Species | Wilson No. | Vibrational Mode Description | IR (Vapor, cm⁻¹) | Raman (Liquid, cm⁻¹) |

| a₁ | 2 | C-H Stretch | 3073 | 3065 |

| 7a | C-D Stretch | 2287 | 2288 | |

| 8a | Ring Stretch | 1585 | 1582 | |

| 19a | Ring Stretch | 1450 | 1446 | |

| 9a | C-H In-plane Bend | 1264 | 1260 | |

| 18a | C-H In-plane Bend | 1043 | 1042 | |

| 1 | Ring Breathing | 980 | 977 | |

| 6a | Ring In-plane Bend | 610 | 612 | |

| 12 | Ring In-plane Bend | 788 | 791 | |

| 10a | C-D In-plane Bend | 868 | 868 | |

| b₁ | 7b | C-D Stretch | 2296 | 2297 |

| 20b | C-H Stretch | 3028 | 3025 | |

| 8b | Ring Stretch | 1568 | 1566 | |

| 14 | Ring Stretch | 1419 | 1418 | |

| 3 | C-H In-plane Bend | 1325 | 1324 | |

| 15 | C-H In-plane Bend | 1147 | 1147 | |

| 6b | Ring In-plane Bend | 635 | 635 | |

| 18b | C-D In-plane Bend | 830 | 830 | |

| 10b | Ring Out-of-plane Bend | - | 700 | |

| a₂ | 16a | Ring Out-of-plane Bend | Inactive | 970 |

| 17a | C-H Out-of-plane Bend | Inactive | 884 | |

| 4 | C-D Out-of-plane Bend | Inactive | 580 | |

| b₂ | 11 | C-H Out-of-plane Bend | 930 | 928 |

| 17b | C-H Out-of-plane Bend | 740 | 740 | |

| 5 | C-D Out-of-plane Bend | 680 | 681 | |

| 16b | Ring Out-of-plane Bend | 404 | 404 | |

| 20a | C-H Stretch | 3057 | 3054 |

Table based on data from D. B. Cunliffe-Locke and H. J. Bernstein, Canadian Journal of Chemistry, 1957.[1]

Workflow for Vibrational Spectra Analysis

The logical flow from sample handling to final data interpretation in a typical vibrational spectroscopy experiment is illustrated below.

Caption: General workflow for the vibrational analysis of a molecule.

Conclusion

The vibrational analysis of this compound provides a clear example of the utility of isotopic substitution in spectroscopy. The comprehensive assignment of its 27 fundamental vibrational modes, supported by both infrared and Raman data, offers a detailed picture of its molecular dynamics. This foundational data is invaluable for researchers in computational chemistry for validating force fields, for analytical chemists in identifying and quantifying pyridine derivatives, and for drug development professionals studying molecular interactions where pyridine moieties are present.

References

Navigating the Landscape of Deuterated Pyridines: A Technical Guide to Pyridine-2,6-d2 for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, synthesis, and applications of Pyridine-2,6-d2, a critical tool in modern chemical and pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this deuterated pyridine isomer, from sourcing to practical application.

Commercial Availability and Supplier Specifications

The accessibility of high-quality isotopically labeled compounds is paramount for reproducible and reliable experimental outcomes. This compound is available from a number of specialized chemical suppliers. The following table summarizes the product specifications from several key vendors to facilitate procurement decisions.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| Benchchem | 17265-96-2 | 81.11 | Typically 95% | Inquire for options |

| LGC Standards | 17265-96-2 | 81.11 | 99 atom % D, min 98% Chemical Purity[1][2] | 0.5 g, 1 g[1][2] |

| CymitQuimica | 17265-96-2 | 81.05475 | 99 atom % D[3] | 500 mg, 1 g[3] |

| Fisher Scientific | Not specified | Not specified | Not specified | 0.5 g |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

The Significance of Deuterium Labeling in Research and Development

Deuterium (D), a stable isotope of hydrogen, offers a subtle yet powerful modification to molecules. Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond. This seemingly minor alteration has profound implications in various scientific disciplines. In drug development, the strategic replacement of hydrogen with deuterium at metabolically vulnerable positions can slow down drug metabolism, a technique known as "deuterium switching." This can lead to improved pharmacokinetic profiles, enhanced therapeutic efficacy, and potentially reduced side effects.[4][5]

Furthermore, deuterated compounds are indispensable tools in mechanistic studies. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides invaluable insights into reaction mechanisms by helping to identify rate-determining steps involving C-H bond cleavage.[6] In analytical chemistry, deuterated standards are widely used in mass spectrometry for quantification and in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in structure elucidation.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of deuterated pyridine derivatives and their application in NMR spectroscopy, based on established literature.

Protocol 1: Synthesis of Deuterated Pyridine Derivatives via H/D Exchange

This protocol describes a general method for the deuteration of pyridines at the C2 and C6 positions through hydrogen-deuterium exchange in a neutral D₂O medium at elevated temperatures.

Materials:

-

Pyridine or substituted pyridine derivative

-

Deuterium oxide (D₂O)

-

Heavy-walled glass tube

-

Parr pressure vessel

-

Ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place the pyridine substrate (typically 50-100 mg) and D₂O (0.5 mL) into a heavy-walled glass tube.

-

Seal the tube under vacuum.

-

Place the sealed tube inside a 600-mL Parr pressure vessel containing a small amount of water to equalize pressure.

-

Heat the vessel to the desired temperature (e.g., 250-300 °C) for a specified period (e.g., 24-72 hours).

-

After cooling to room temperature, carefully open the pressure vessel and the glass tube.

-

Extract the deuterated pyridine with ether (3 x 5 mL).

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Analyze the product by GC-MS to determine the extent and location of deuterium incorporation.[7]

Workflow for Synthesis of Deuterated Pyridine Derivatives

References

- 1. This compound | CAS 17265-96-2 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 17265-96-2 | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

- 6. This compound | 17265-96-2 | Benchchem [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Pyridine-2,6-d2: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling Pyridine-2,6-d2 and adhere to all institutional and regulatory safety protocols. The safety and toxicological properties of this compound have not been fully investigated and are presumed to be similar to those of non-deuterated pyridine.

Introduction

This compound is a deuterated isotopologue of pyridine, a heterocyclic aromatic organic compound. It is utilized in a variety of research applications, including as a solvent in NMR spectroscopy and as a building block in the synthesis of labeled compounds for mechanistic studies and metabolic pathway elucidation.[1] While the substitution of protium with deuterium alters certain physical properties, the fundamental chemical reactivity and associated hazards are expected to be comparable to those of pyridine. Pyridine is a flammable, harmful, and irritating substance.[2][3][4] This guide provides a detailed overview of the known properties, safety precautions, and handling procedures for this compound, drawing heavily on the established safety profile of pyridine.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. Data for non-deuterated pyridine is provided for comparison where specific data for the deuterated compound is unavailable.

| Property | This compound | Pyridine (for comparison) |

| Molecular Formula | C₅H₃D₂N | C₅H₅N |

| Molecular Weight | 81.11 g/mol [1] | 79.10 g/mol |

| CAS Number | 17265-96-2[1] | 110-86-1 |

| Appearance | Colorless liquid[5] | Colorless liquid |

| Odor | Unpleasant, fishy[2] | Unpleasant, fishy |

| Purity | Typically >98% atom D[6] | N/A |

| Boiling Point | Not available | 115 °C |

| Melting Point | Not available | -42 °C |

| Flash Point | Not available | 20 °C |

| Density | Not available | 0.982 g/cm³ |

| Solubility | Soluble in water, alcohol, and ether[7] | Miscible with water, alcohol, ether, benzene, and chloroform |

Hazard Identification and GHS Classification

As no specific GHS classification for this compound is available, the classification for pyridine should be provisionally adopted.

Pictograms:

🔥 GHS02: Flammable 💀 GHS06: Toxic ❤️ GHS08: Health Hazard

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

-

H351: Suspected of causing cancer.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Adherence to standard laboratory safety practices is essential.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

References

- 1. This compound | 17265-96-2 | Benchchem [benchchem.com]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound | CAS 17265-96-2 | LGC Standards [lgcstandards.com]

- 7. Pyridine-2,6-Dicarboxylic Acid BP EP USP CAS 499-83-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

CAS number and molecular formula for Pyridine-2,6-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Pyridine-2,6-d2 is a stable, non-radioactive isotopically labeled version of pyridine where the hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced with deuterium.

| Property | Value | Reference |

| CAS Number | 17265-96-2 | |

| Molecular Formula | C5H3D2N | |

| Molecular Weight | 81.11 g/mol | [1] |

| Appearance | Not specified, likely a colorless liquid |

Synthesis Methodologies

A detailed, step-by-step experimental protocol for the synthesis of this compound is not prominently published. However, the introduction of deuterium into pyridine rings can be achieved through several established methods. The most common approach is through hydrogen-deuterium (H/D) exchange reactions.

General Experimental Protocol for H/D Exchange:

The synthesis of specifically labeled pyridine derivatives often relies on the use of deuterated reagents to introduce deuterium at precise locations within the molecule. For pyridine and its derivatives, the acidity of the C-H bonds is a key factor, with the positions alpha to the nitrogen atom (C2 and C6) being the most susceptible to exchange under certain conditions due to the electron-withdrawing nature of the nitrogen.[1]

A general procedure involves the following conceptual steps:

-

Activation: The pyridine ring is often activated to facilitate the H/D exchange. This can be achieved through the formation of an N-oxide or by using a suitable catalyst.

-

Deuterium Source: A deuterium source, such as deuterium oxide (D₂O), deuterated solvents (e.g., DMSO-d₆), or deuterated acids, is introduced.[1]

-

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure, often with the use of a base or a metal catalyst to promote the exchange.

-

Purification: After the reaction, the product is purified to remove any remaining starting material, non-deuterated pyridine, and other byproducts. This is commonly achieved through distillation or chromatography.

-

Analysis: The final product is analyzed to confirm the identity, purity, and the degree of deuteration. This is typically done using NMR spectroscopy and mass spectrometry.[1]

Logical Flow for a General Pyridine Deuteration Workflow

Caption: A generalized workflow for the synthesis of deuterated pyridine.

Applications in Research and Development

The unique properties of deuterium make this compound a valuable tool in various scientific disciplines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the substitution of protons with deuterium at the 2 and 6 positions results in the disappearance or significant reduction of the corresponding signals. This selective labeling simplifies complex spectra and can be instrumental in assigning signals in more complex pyridine-containing molecules. The absence of these signals also confirms the successful and specific incorporation of deuterium.[1] Furthermore, deuterium labeling can lead to longer relaxation times for the remaining protons, which can be utilized in advanced NMR experiments to enhance signal intensity.

Mass Spectrometry (MS)

This compound is an excellent internal standard for quantitative mass spectrometry assays.[1] Since it has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the analyte of interest. This enables accurate quantification by correcting for variations in sample preparation and instrument response.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Pyridine-2,6-d2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Pyridine-2,6-d2. The substitution of protons at the 2 and 6 positions with deuterium significantly simplifies the spectrum compared to unlabeled pyridine, making it an excellent model for studying proton-proton coupling in aromatic systems. This simplification facilitates a more straightforward analysis of the remaining proton signals at the 3, 4, and 5 positions.[1]

Spectral Interpretation

In unlabeled pyridine, the five protons form a complex second-order spin system. However, in this compound, the absence of protons at the α-positions (2 and 6) leaves only the β-protons (H-3 and H-5) and the γ-proton (H-4). Due to the molecule's symmetry, H-3 and H-5 are chemically equivalent, creating a spin system that can be analyzed as a perturbed A₂B system.[1]

-

H-4 (γ-proton): This proton is coupled to two equivalent protons (H-3 and H-5). According to the n+1 rule, its signal is split into a triplet (t) .

-

H-3 and H-5 (β-protons): These equivalent protons are coupled to H-4. Additionally, a weaker, long-range four-bond coupling (⁴J) exists between H-3 and H-5. This results in each of their signals appearing as a doublet of doublets (dd) .

The analysis of this simplified spectrum is invaluable for determining precise chemical shifts and spin-coupling constants, which can then be used to model the more complex spectrum of unsubstituted pyridine.[1]

Quantitative Data Summary

The chemical shifts (δ) and coupling constants (J) for the protons in this compound are summarized below. It is important to note that the exact chemical shifts can vary depending on the solvent, concentration, and other experimental conditions.[1]

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3, H-5 (β-protons) | ~7.0 - 7.4 | Doublet of Doublets (dd) | ³J(H3-H4) ≈ 7.85 Hz, ⁴J(H3-H5) ≈ 1.4 Hz |

| H-4 (γ-proton) | ~7.5 - 7.8 | Triplet (t) | ³J(H4-H3) = ³J(H4-H5) ≈ 7.85 Hz |

Table 1: Typical ¹H NMR spectral data for this compound. Data sourced from related studies[1].

Visualization of Spin System

The logical relationships and coupling pathways within the this compound molecule are illustrated in the diagram below. The diagram shows the three remaining protons and highlights the three-bond (ortho) and four-bond (meta) couplings.

Caption: Coupling relationships in this compound.

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

A. Sample Preparation

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) inside a clean, dry 5 mm NMR tube.[2][3][4][5] Deuterated solvents are essential to avoid overwhelming the sample signals with solvent protons.[5]

-

Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]

-

Mixing: Cap the tube and gently invert it several times to ensure the solution is homogeneous.

B. Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[2][4] Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional proton pulse-acquire experiment is typically sufficient.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

-

Scans: Acquire a suitable number of scans (e.g., 8 to 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay (e.g., 1-5 seconds) to allow the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.

-

C. Data Processing

-

Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data to convert it from the time domain to the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm or by referencing the known residual peak of the deuterated solvent.[3]

-

Analysis: Integrate the signals to determine the relative number of protons for each resonance. Measure the chemical shifts and coupling constants for each multiplet.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pyridine-2,6-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Pyridine-2,6-d2, a deuterated isotopologue of pyridine. This document details predicted fragmentation patterns, experimental protocols, and visual workflows to support researchers in utilizing this compound for quantitative and mechanistic studies. This compound, with a molecular weight of 81.11 g/mol , is a valuable tool in mass spectrometry, often employed as an internal standard for the quantification of pyridine in various matrices.[1] Its deuterium labeling also allows for its use in mechanistic studies to probe reaction pathways and kinetic isotope effects.

Predicted Mass Spectrum and Fragmentation

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-understood fragmentation of unlabeled pyridine. The primary fragmentation pathway of the pyridine molecular ion involves the loss of a neutral molecule of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[2]

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 81. Due to the deuterium labels at the 2 and 6 positions, the fragmentation will involve the loss of either deuterated cyanide (DCN) or hydrogen cyanide (HCN), leading to distinct fragment ions. The loss of a hydrogen or deuterium radical is also a possible, though typically less prominent, fragmentation pathway.

Predicted Quantitative Data

The following table summarizes the predicted key ions and their corresponding fragments for this compound under typical electron ionization conditions.

| m/z | Predicted Ion Fragment | Formula | Notes |

| 81 | [M]•+ | [C₅H₃D₂N]•+ | Molecular Ion |

| 80 | [M-H]•+ | [C₅H₂D₂N]•+ | Loss of a hydrogen radical |

| 79 | [M-D]•+ | [C₅H₃DN]•+ | Loss of a deuterium radical |

| 54 | [M-HCN]•+ | [C₄H₂D₂]•+ | Loss of hydrogen cyanide |

| 53 | [M-DCN]•+ | [C₄H₃D]•+ | Loss of deuterium cyanide |

Experimental Protocols

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of pyridine and its deuterated analogs.[3] The following protocol outlines a general methodology that can be adapted for the specific analysis of this compound.

Sample Preparation

For the analysis of pyridine in environmental or biological samples using this compound as an internal standard, a headspace solid-phase microextraction (HS-SPME) or a liquid-liquid extraction can be employed.

-

Internal Standard Spiking: A known concentration of this compound solution is added to the sample matrix.

-

Extraction (for liquid samples):

-

Adjust the sample pH to basic (pH > 9) to ensure pyridine is in its free base form.

-

Extract with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

-

Headspace Analysis (for solid or viscous samples):

-

Place a precisely weighed amount of the homogenized sample into a headspace vial.

-

Add the this compound internal standard.

-

Seal the vial and heat at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[4]

-

Inject a sample of the headspace gas into the GC-MS system.[4]

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Gas Chromatography (GC)

-

Injector: Splitless mode at 250°C.[5]

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Oven Temperature Program:

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-200) for qualitative identification.[5]

-

Ions to Monitor (SIM mode):

-

This compound: m/z 81 (quantifier), 54 (qualifier)

-

Pyridine (if analyzing as an analyte): m/z 79 (quantifier), 52 (qualifier)

-

Mandatory Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

References

- 1. This compound | 17265-96-2 | Benchchem [benchchem.com]

- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

An In-depth Technical Guide to the Research Applications of Pyridine-2,6-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the significant research applications of Pyridine-2,6-d2, a deuterated isotopologue of pyridine. The strategic replacement of hydrogen with deuterium at the 2 and 6 positions of the pyridine ring offers unique advantages in a variety of scientific disciplines, including mechanistic elucidation, metabolic tracing, and analytical quantification. This document details the utility of this compound in kinetic isotope effect (KIE) studies for probing reaction mechanisms, its application as a tracer in metabolic pathway analysis, and its role as an internal standard in mass spectrometry. Furthermore, this guide furnishes detailed experimental protocols, quantitative data in tabular format, and visual diagrams of pertinent pathways and workflows to facilitate its practical implementation in a laboratory setting.

Introduction: The Significance of Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference, while not altering the fundamental chemical properties of a molecule, introduces subtle yet measurable effects on its physicochemical properties. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond.[1] This distinction forms the basis for the kinetic isotope effect and provides a powerful tool for investigating reaction mechanisms.

This compound, with its molecular formula C₅H₃D₂N and a molecular weight of approximately 81.11 g/mol , is a valuable labeled compound for researchers.[1] Its primary applications stem from the ability to distinguish it from its unlabeled counterpart by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman).

Applications in Mechanistic Studies: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool for elucidating the rate-determining step of a chemical reaction and for providing insights into the structure of the transition state. By comparing the reaction rates of a deuterated compound with its non-deuterated analog, researchers can determine if a specific C-H bond is cleaved in the rate-limiting step.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. The magnitude of the KIE (kH/kD) is typically greater than 1, indicating a slower reaction rate for the deuterated compound due to the higher activation energy required to break the stronger C-D bond.

Experimental Protocol: Determination of the Kinetic Isotope Effect

This protocol outlines a general procedure for determining the KIE for a reaction involving pyridine.

Objective: To determine if the C-H bonds at the 2 and 6 positions of the pyridine ring are involved in the rate-determining step of a reaction.

Materials:

-

Pyridine

-

This compound

-

Reactants and solvent for the specific reaction being studied

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

-

NMR spectrometer

Procedure:

-

Reaction Setup:

-

Set up two parallel reactions under identical conditions (temperature, concentration, catalyst, etc.).

-

Reaction A: Use unlabeled pyridine.

-

Reaction B: Use this compound.

-

-

Reaction Monitoring:

-

Monitor the progress of both reactions over time by taking aliquots at regular intervals.

-

Quench the reaction in the aliquots immediately.

-

Analyze the concentration of the reactant (pyridine or this compound) and the product using a suitable analytical technique (e.g., GC-MS or HPLC).

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time for both reactions.

-

Determine the initial reaction rates (kH for pyridine and kD for this compound) from the slopes of the initial linear portion of the curves.

-

Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD .

-

-

Interpretation:

-

A KIE value significantly greater than 1 suggests that the C-H(D) bond at the 2 and 6 positions is broken in the rate-determining step.

-

A KIE value close to 1 indicates that the C-H(D) bond is not broken in the rate-determining step.

-

Logical Workflow for a KIE Study

Application as a Tracer in Metabolic Studies

Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. By introducing a labeled compound, researchers can follow its transformation through various metabolic pathways, identify metabolites, and quantify fluxes. Pyridine and its derivatives are present in various natural products and are metabolized by microorganisms and higher organisms.

Bacterial Degradation Pathway of Pyridine

Several bacterial strains are capable of degrading pyridine. A common pathway involves the initial hydroxylation of the pyridine ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic compounds. This compound can be used to trace the movement of the pyridine ring through this degradation pathway.

Experimental Protocol: Metabolic Tracing with this compound

This protocol provides a general framework for a metabolic tracing experiment in a bacterial culture.

Objective: To identify the metabolites of pyridine in a bacterial culture.

Materials:

-

Bacterial strain capable of pyridine degradation

-

Growth medium

-

This compound

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Culture Preparation:

-

Grow the bacterial strain in a suitable medium to a desired cell density.

-

Prepare a sterile stock solution of this compound.

-

-

Labeling:

-

Introduce a known concentration of this compound to the bacterial culture.

-

Incubate the culture under appropriate conditions (temperature, shaking).

-

Collect samples of the culture supernatant and cell pellets at various time points.

-

-

Sample Preparation:

-

Separate the cells from the supernatant by centrifugation.

-

Quench metabolism in the cell pellets immediately (e.g., with cold methanol).

-

Extract metabolites from the cell pellets and supernatant.

-

Perform a sample cleanup step (e.g., SPE) to remove interfering substances.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using LC-MS.

-

Use a high-resolution mass spectrometer to accurately determine the mass of the parent ions and their fragmentation patterns.

-

Look for the incorporation of deuterium into downstream metabolites.

-

-

Data Analysis:

-

Identify potential metabolites by searching for masses corresponding to expected biotransformations of pyridine (e.g., hydroxylation, ring cleavage products) that also contain the deuterium label.

-

Confirm the identity of metabolites by comparing their retention times and fragmentation patterns with authentic standards, if available.

-

Application as an Internal Standard in Mass Spectrometry

In quantitative analysis using mass spectrometry, an internal standard is crucial for correcting for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound serves as an excellent internal standard for the quantification of pyridine. It co-elutes with pyridine under typical chromatographic conditions and exhibits similar ionization efficiency, but its mass is 2 Da higher.

Quantitative Data: Mass Spectrometry

| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragments (m/z) |

| Pyridine | C₅H₅N | 79.0422 | 79, 52 |

| This compound | C₅H₃D₂N | 81.0547 | 81, 54 |

Note: Fragmentation patterns can vary depending on the ionization method and collision energy.

Experimental Protocol: Quantitative Analysis of Pyridine using this compound as an Internal Standard

Objective: To accurately quantify the concentration of pyridine in a sample matrix.

Materials:

-

Sample containing pyridine

-

This compound of known concentration (internal standard solution)

-

Solvents for sample extraction

-

LC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

-

Perform the necessary sample extraction and cleanup procedures.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Develop a chromatographic method that separates pyridine from other matrix components.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both pyridine and this compound (e.g., using selected ion monitoring - SIM, or multiple reaction monitoring - MRM).

-

-

Calibration Curve:

-

Prepare a series of calibration standards containing known concentrations of pyridine and a constant concentration of the this compound internal standard.

-

Analyze the calibration standards using the same LC-MS method.

-

Generate a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine.

-

-

Quantification:

-

Determine the peak area ratio of pyridine to this compound in the unknown sample.

-

Calculate the concentration of pyridine in the sample using the calibration curve.

-

Workflow for Quantitative Analysis using an Internal Standard

Spectroscopic Characterization

The isotopic substitution in this compound leads to distinct changes in its NMR and vibrational spectra, which are fundamental for its identification and for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most apparent difference is the absence of signals corresponding to the protons at the 2 and 6 positions. The signals for the remaining protons at the 3, 4, and 5 positions may show slight shifts and changes in their coupling patterns due to the presence of deuterium. In ¹³C NMR, the carbons bonded to deuterium (C2 and C6) will exhibit a characteristic triplet in a proton-decoupled spectrum due to coupling with deuterium (spin I=1), and their chemical shifts will be slightly upfield compared to unlabeled pyridine.

| Nucleus | Pyridine (δ, ppm) | This compound (δ, ppm) |

| ¹H NMR | ||

| H-2, H-6 | ~8.6 | Absent |

| H-3, H-5 | ~7.3 | ~7.3 |

| H-4 | ~7.7 | ~7.7 |

| ¹³C NMR | ||

| C-2, C-6 | ~150 | Slightly upfield, triplet |

| C-3, C-5 | ~124 | ~124 |

| C-4 | ~136 | ~136 |

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms. The heavier mass of deuterium in this compound results in a lowering of the vibrational frequencies of the modes involving the C-D bonds compared to the C-H bonds in pyridine. This isotopic shift is a powerful tool for assigning vibrational modes in the IR and Raman spectra.

| Vibrational Mode | Pyridine (cm⁻¹) | This compound (cm⁻¹) |

| C-H stretch | ~3050 | C-D stretch ~2280 |

| Ring breathing | ~991 | ~965 |

| C-H out-of-plane bend | ~700 | C-D out-of-plane bend ~580 |

Note: These are representative frequencies; a molecule has many vibrational modes.

Synthesis of this compound

A common method for the synthesis of this compound is through a base-catalyzed hydrogen-deuterium exchange reaction. The protons at the 2 and 6 positions of the pyridine ring are the most acidic and therefore the most susceptible to exchange.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from pyridine.

Materials:

-

Pyridine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (catalyst)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine pyridine and a solution of NaOD in D₂O.

-

Attach a reflux condenser and heat the mixture to reflux for an extended period (e.g., 24-48 hours) to allow for sufficient H/D exchange.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with DCl in D₂O.

-

Extract the product into anhydrous diethyl ether.

-

Wash the organic layer with a small amount of D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Remove the diethyl ether by rotary evaporation.

-

Purify the resulting this compound by distillation.

-

Confirm the identity and isotopic purity of the product using NMR spectroscopy and mass spectrometry.

-

Conclusion

This compound is a versatile and powerful tool for researchers across various scientific disciplines. Its applications in elucidating reaction mechanisms through kinetic isotope effect studies, tracing metabolic pathways, and serving as a reliable internal standard for quantitative mass spectrometry are indispensable for modern chemical and biological research. This guide has provided a comprehensive overview of these applications, complete with detailed experimental protocols, quantitative data, and illustrative diagrams to aid in the practical implementation of this valuable isotopic tracer. As analytical techniques continue to advance, the utility of specifically labeled compounds like this compound is expected to expand, further enabling groundbreaking discoveries in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Use of Pyridine-2,6-d2 as an NMR Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pyridine-2,6-d2 as a Nuclear Magnetic Resonance (NMR) solvent for the analysis of a wide range of chemical compounds. This document outlines the physical and spectral properties of this compound, details its advantages in specific applications, and provides step-by-step protocols for its use.

Introduction to this compound in NMR Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent, which are typically present in much higher concentrations than the analyte.[1] this compound, with deuterium atoms specifically at the 2 and 6 positions, offers unique advantages over both non-deuterated pyridine and fully deuterated pyridine-d5. The presence of protons at the 3, 4, and 5 positions provides distinct residual solvent signals that can be useful for referencing and monitoring solvent interactions, while the deuteration at the alpha-positions can simplify spectra in regions where analyte signals might overlap with the alpha-proton signals of non-deuterated pyridine.

Advantages of Using this compound

The strategic placement of deuterium in this compound offers several benefits:

-

Simplified Spectra: Deuteration at the 2 and 6 positions eliminates the corresponding proton signals, which can be advantageous when analyzing compounds with resonances in that region of the spectrum.

-

Retained Aromaticity: The pyridine ring remains aromatic, preserving its characteristic solvent effects, such as inducing chemical shift changes in analytes through aromatic ring currents.

-

Distinct Residual Peaks: The remaining protons at the 3, 4, and 5 positions provide clear, recognizable signals that can be used as an internal reference.

-

Potential for Mechanistic Studies: The presence of both protons and deuterons in the same molecule allows for its use in studies involving kinetic isotope effects or other mechanistic investigations where selective deuteration is beneficial.

Data Presentation

A summary of the key physical and NMR spectral properties of this compound is provided below for easy reference and comparison.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₃D₂N |

| Molecular Weight | 81.11 g/mol |

| Boiling Point | ~115.5 °C (for non-deuterated pyridine)[2] |

| Density | ~0.982 g/mL at 25 °C (for non-deuterated pyridine)[2] |

| Appearance | Colorless liquid |

NMR Spectral Properties

The chemical shifts of the residual protons in this compound are crucial for spectral referencing. The approximate chemical shifts are listed below. Note that these values can be influenced by the specific analyte, concentration, and the NMR spectrometer's field strength.

| Nucleus | Position | Chemical Shift (ppm) |

| ¹H | H-3, H-5 | ~7.0-7.4 |

| ¹H | H-4 | ~7.4-7.8 |